molecular formula C21H22N2O4 B4409554 2-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate

2-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate

Cat. No. B4409554
M. Wt: 366.4 g/mol
InChI Key: PBYPTHSFHJNLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as PACAP-38 and belongs to the pituitary adenylate cyclase-activating peptide (PACAP) family. PACAP-38 is a neuropeptide that plays a crucial role in various biological processes, including neurotransmission, neuroprotection, and endocrine regulation.

Mechanism of Action

2-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate-38 exerts its biological effects by binding to three G protein-coupled receptors: PAC1, VPAC1, and VPAC2. The binding of this compound-38 to these receptors activates various intracellular signaling pathways, including cAMP, IP3/DAG, and MAPK/ERK. These signaling pathways regulate various biological processes, including neurotransmitter release, hormone secretion, and immune cell function.
Biochemical and Physiological Effects
This compound-38 has been shown to have various biochemical and physiological effects, including:
- Regulating neurotransmitter release: this compound-38 has been shown to regulate the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine.
- Regulating hormone secretion: this compound-38 has been shown to regulate the secretion of various hormones, including growth hormone, prolactin, and insulin.
- Regulating immune cell function: this compound-38 has been shown to regulate the function of various immune cells, including T cells, B cells, and macrophages.
- Neuroprotection: this compound-38 has been shown to have neuroprotective effects in various models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.

Advantages and Limitations for Lab Experiments

The advantages of using 2-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate-38 in lab experiments include its high potency, specificity, and stability. This compound-38 is also relatively easy to synthesize using SPPS, making it readily available for research purposes. However, the limitations of using this compound-38 in lab experiments include its high cost, limited solubility in aqueous solutions, and potential for degradation over time.

Future Directions

There are several future directions for research on 2-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate-38, including:
- Investigating the role of this compound-38 in the pathophysiology of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
- Developing this compound-38 analogs with improved pharmacokinetic properties for therapeutic use.
- Investigating the role of this compound-38 in the regulation of reproductive function, including the menstrual cycle and pregnancy.
- Investigating the role of this compound-38 in the regulation of immune cell function and its potential for use in immunotherapy.
- Investigating the potential of this compound-38 as a biomarker for various diseases, including autoimmune disorders and cancer.
Conclusion
In conclusion, this compound-38 is a neuropeptide that plays a crucial role in various biological processes, including neurotransmission, neuroprotection, and endocrine regulation. Its high potency, specificity, and stability make it an attractive target for scientific research. The future directions for research on this compound-38 are vast and hold great potential for developing new therapeutic strategies for various diseases.

Scientific Research Applications

2-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate-38 has been extensively studied in various scientific fields, including neuroscience, endocrinology, and immunology. In neuroscience, this compound-38 has been shown to regulate neurotransmitter release, synaptic plasticity, and neuroprotection. It has also been implicated in the pathophysiology of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
In endocrinology, this compound-38 has been shown to regulate the secretion of various hormones, including growth hormone, prolactin, and insulin. It has also been implicated in the regulation of reproductive function, including the menstrual cycle and pregnancy.
In immunology, this compound-38 has been shown to regulate immune cell function, including T cell activation, macrophage polarization, and cytokine production. It has also been implicated in the pathophysiology of various autoimmune disorders, including multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

[2-[[2-(piperidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-15(24)27-19-12-6-4-10-17(19)20(25)22-18-11-5-3-9-16(18)21(26)23-13-7-2-8-14-23/h3-6,9-12H,2,7-8,13-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYPTHSFHJNLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.